Product packaging for 4-Bromo-6-chloro-3-iodo-2-methylpyridine(Cat. No.:CAS No. 1809161-45-2)

4-Bromo-6-chloro-3-iodo-2-methylpyridine

Cat. No.: B3110928
CAS No.: 1809161-45-2
M. Wt: 332.36 g/mol
InChI Key: WKRWDLWDCXVEIK-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Frameworks in Contemporary Organic Synthesis

Halogenated pyridine frameworks are indispensable in modern organic synthesis due to their role as versatile precursors for a wide array of functionalized molecules. The carbon-halogen bond serves as a key functional group for various transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

The differential reactivity of various halogens is a key advantage. In palladium-catalyzed reactions, the reactivity of halogens typically follows the order I > Br > Cl. nih.gov This predictable reactivity allows for selective functionalization, where one halogen can be reacted while others remain intact, enabling sequential and site-specific modifications.

Table 1: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

HalogenBond Strength (C-X)Oxidative Addition RateTypical Applications
IodineWeakestFastestSuzuki, Sonogashira, Heck, Buchwald-Hartwig couplings
BromineIntermediateIntermediateSuzuki, Sonogashira, Heck, Buchwald-Hartwig couplings
ChlorineStrongestSlowestOften requires specialized ligands and harsher conditions

This differential reactivity is fundamental to the strategic design of complex synthetic routes. A polysubstituted pyridine like 4-Bromo-6-chloro-3-iodo-2-methylpyridine could, in principle, undergo a sequence of cross-coupling reactions, first at the iodo position, then the bromo, and finally the chloro position, each introducing a different molecular fragment.

Overview of Strategic Research Directions for Multisubstituted Pyridine Derivatives

The development of novel methods for the synthesis and functionalization of multisubstituted pyridines is a vibrant area of chemical research. Key strategic directions include:

Regioselective Halogenation: The ability to introduce halogens at specific positions on the pyridine ring is crucial for creating tailored building blocks. Research focuses on developing methods for direct C-H halogenation that offer high regioselectivity, avoiding the need for lengthy protecting group strategies. nih.govnih.gov For instance, the iodination of pyridines can be achieved through various methods, including the use of iodine with an oxidizing agent or through radical-based C-H iodination protocols. rsc.orgglobethesis.com

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyridine ring is a highly atom-economical approach to introduce new substituents. nih.gov This strategy avoids the pre-installation of a halogen and subsequent cross-coupling. Research in this area is focused on developing catalysts that can selectively activate specific C-H bonds on the pyridine nucleus. nih.gov

Sequential and Orthogonal Cross-Coupling Reactions: Exploiting the differential reactivity of various halogens is a cornerstone of modern synthetic strategy. nih.gov The development of new catalyst systems that allow for even more selective and efficient sequential couplings is a major research focus. This allows for the construction of highly complex and diverse molecular architectures from a single polyhalogenated precursor.

Applications in Medicinal Chemistry: Pyridine derivatives are prevalent in a vast number of approved drugs. nih.govresearchgate.netnih.gov The ability to synthesize a wide range of multisubstituted pyridines is therefore of paramount importance for drug discovery and development. Polyhalogenated pyridines serve as key intermediates in the synthesis of these complex pharmaceutical agents.

Development of Novel Ligands and Catalysts: Substituted pyridines themselves can act as ligands for transition metals, influencing the outcome of catalytic reactions. researchgate.netnih.gov Research into the synthesis of novel pyridine-based ligands with tailored electronic and steric properties is an active area, with implications for catalysis and materials science.

Materials Science Applications: The unique electronic properties of the pyridine ring make its derivatives attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. nih.govrsc.org The ability to precisely control the substitution pattern on the pyridine ring is essential for fine-tuning the material's properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClIN B3110928 4-Bromo-6-chloro-3-iodo-2-methylpyridine CAS No. 1809161-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-3-iodo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRWDLWDCXVEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Bromo 6 Chloro 3 Iodo 2 Methylpyridine and Its Analogues

General Approaches to Polyhalogenated Pyridine (B92270) Synthesis

The synthesis of the pyridine core can be broadly categorized into methods that construct the ring from acyclic precursors (cyclization) and methods that modify a pre-existing pyridine ring. For highly substituted and halogenated pyridines, a combination of these approaches is often employed.

Cyclization-Based Synthetic Protocols

Classical pyridine syntheses involve the condensation of aldehydes, ketones, or their derivatives with a nitrogen source, typically ammonia (B1221849). wikipedia.org While these methods are foundational, their application to the direct synthesis of complex, polyhalogenated pyridines is limited due to the harsh conditions and potential for side reactions. However, adaptations and variations of these classical methods can be employed to generate substituted pyridine intermediates that can then undergo further functionalization.

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form a pyridine ring. wikipedia.org This method is particularly useful for preparing methyl-substituted pyridines. wikipedia.org

The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over solid-acid catalysts like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). wikipedia.org The mechanism involves several steps, including imine formation, aldol-type condensations, and Michael additions. wikipedia.org

While direct synthesis of 4-bromo-6-chloro-3-iodo-2-methylpyridine using this method is not documented, the Chichibabin synthesis can be adapted to produce simpler pyridine precursors. For instance, a substituted pyridine could be synthesized and then subjected to selective halogenation reactions. Modern variations of the Chichibabin reaction have explored different nitrogen sources, such as nitriles, which can offer alternative pathways to substituted pyridines. wikipedia.org

The Bonnemann cyclization involves the [2+2+2] cycloaddition of a nitrile with two molecules of acetylene (B1199291) to form a pyridine ring. ijpsonline.com This method is catalyzed by organocobalt complexes and offers a route to substituted pyridines. wikipedia.org The regioselectivity of the cyclization can be controlled by the nature of the substituents on the acetylene and nitrile precursors. A metal-free version of this trimolecular cycloaddition has also been developed using a Brønsted acid catalyst, which proceeds with excellent regioselectivity under mild conditions. researchgate.net This approach could theoretically be applied to the synthesis of a halogenated pyridine precursor if appropriately substituted alkynes and nitriles are used.

The Kröhnke pyridine synthesis provides a versatile method for preparing highly functionalized pyridines under mild conditions. wikipedia.org The reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com The reaction proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes ring closure with ammonia. wikipedia.org

This methodology is particularly advantageous for creating a wide range of di-, tri-, and tetra-substituted pyridines. wikipedia.org Variations of the Kröhnke synthesis have been used in combinatorial chemistry to generate large libraries of functionalized pyridines. wikipedia.org For the synthesis of a polyhalogenated pyridine, one could envision using halogenated starting materials in a Kröhnke-type reaction to build the core structure. For example, a halogenated α,β-unsaturated ketone could be reacted with an appropriate α-pyridinium methyl ketone salt.

Reactants Conditions Product Key Features
α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compoundAmmonium acetate2,4,6-Trisubstituted pyridineHigh yields, mild conditions, broad applicability. wikipedia.org
Methyl ketone, Aldehyde (to form enone in situ), α-Pyridinium methyl ketoneCombinatorial approachLibrary of trisubstituted pyridinesSuitable for generating diverse structures. wikipedia.org

The Gattermann-Skita synthesis involves the reaction of a malonate ester with dichloromethylamine. ijpsonline.com This method can be adapted to produce substituted pyridines. While not as commonly used as other named reactions for pyridine synthesis, its principles can be applied in specific contexts where particular substitution patterns are desired.

Green Chemistry Principles Applied to Pyridine Synthesis

Traditional methods for synthesizing pyridines often rely on hazardous solvents and toxic reagents, which can have significant environmental and health impacts. rasayanjournal.co.in In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. rasayanjournal.co.inbiosynce.com

Green chemistry approaches in pyridine synthesis aim to:

Use safer and more sustainable techniques. rasayanjournal.co.in

Reduce waste and byproduct generation. rasayanjournal.co.in

Shorten reaction times. rasayanjournal.co.in

Simplify workup procedures. rasayanjournal.co.in

Improve energy efficiency.

Several green methodologies have been successfully applied to the synthesis of pyridine and its derivatives:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. rasayanjournal.co.inresearchgate.netnih.gov It is recognized as a valuable tool in green chemistry for various organic syntheses. nih.gov

Ultrasound-Induced Synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. ijpsonline.comrasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a product that contains the essential parts of all the starting materials. rasayanjournal.co.in This approach is highly atom-economical and can significantly reduce the number of synthetic steps, saving time, resources, and reducing waste. One-pot multicomponent reactions have been developed for the green synthesis of novel pyridine derivatives. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as it can reduce the amount of reagents needed, increase reaction rates, and improve selectivity. biosynce.com For example, a novel and facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. biosynce.com The use of alternative, more environmentally benign solvents, such as water or ionic liquids, is a key aspect of green chemistry. rasayanjournal.co.inbiosynce.com Pyridine itself and its derivatives can sometimes serve as greener solvent alternatives due to their relatively high boiling points and low volatility. biosynce.com

Solventless Reactions: Conducting reactions in the absence of a solvent can eliminate the environmental impact associated with solvent use and simplify product purification. rasayanjournal.co.in

These green chemistry principles are not only applicable to the synthesis of the pyridine ring itself but also to the subsequent functionalization steps, such as halogenation. The development of greener synthetic routes to complex molecules like this compound is an ongoing area of research.

Metal-Catalyzed Syntheses of Halogenated Pyridines

The construction of the pyridine ring itself can be efficiently achieved through metal-catalyzed transformations, which are often characterized by their convergent and atom-efficient nature. acsgcipr.org These methods provide powerful alternatives to classical condensation reactions, allowing for the assembly of highly substituted pyridines from simpler precursors. Metal catalysis can enable cycloaddition pathways that are thermally disfavored, offering lower energy routes to the desired heterocyclic core. acsgcipr.org

One prominent strategy is the [2+2+2] cycloaddition of alkynes and nitriles. Transition-metal catalysts, particularly those based on ruthenium(II), have been shown to effectively mediate the synthesis of pyridines from alkynes. acsgcipr.org Similarly, iron-catalyzed cyclization of ketoxime acetates and aldehydes presents another route to symmetrically substituted pyridines. acsgcipr.org Gold-catalyzed reactions have also been explored, for instance, in the single oxygen transfer from pyridine N-oxides to internal trifluoromethylated alkynes, leading to the formation of oxazole (B20620) rings. acs.org While not directly forming a pyridine, this demonstrates the utility of metal catalysts in activating and transforming pyridine derivatives. The application of these cycloaddition and cyclization strategies can be adapted to incorporate halogenated building blocks, thereby providing a direct entry to halogenated pyridine skeletons.

Targeted Halogenation Strategies for Pyridine Derivatives

Direct halogenation of a pre-formed pyridine ring is a fundamental approach for installing functional handles for further chemical modification. However, the electron-deficient nature of the pyridine ring renders it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), often necessitating harsh reaction conditions. nih.govchemrxiv.org Consequently, a variety of specialized strategies have been developed to achieve regioselective halogenation under milder conditions.

Regioselective Halogenation Approaches (e.g., 2-, 3-, and 4-position selectivity)

Achieving positional selectivity in pyridine halogenation is a significant synthetic challenge. The inherent electronic properties of the ring favor substitution at the 3-position during EAS, though this often requires high temperatures and strong acids, leading to limited scope and potential for regioisomeric mixtures. nih.govchemrxiv.org

To overcome these limitations, chemists have developed methods targeting other positions:

2-Position Halogenation : A common and effective strategy for introducing a halogen at the C2-position involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, making the C2 and C6 positions susceptible to halogenation under mild conditions. nih.govacs.org This methodology provides a practical route to various 2-halo-substituted pyridines, which are valuable pharmaceutical intermediates. nih.govacs.org

3-Position Halogenation : While direct EAS is 3-selective, modern methods offer better control. Strategies involving metalation with strong bases can access the 3-position, but often require directing groups. chemrxiv.org An alternative approach, discussed later, involves Zincke imine intermediates. chemrxiv.orgchemrxiv.org

4-Position Halogenation : Accessing the 4-position typically involves multi-step sequences. One approach is the conversion of pyridines to their N-oxides, followed by a 4-selective nitration. The nitro group can then be displaced by a halide. nih.gov Another strategy relies on metalation-trapping sequences guided by directing groups. nih.gov

Utilization of Designed Phosphine (B1218219) Reagents for C-Halogen Bond Formation

A novel and versatile strategy for the regioselective halogenation of pyridines involves the use of specially designed phosphine reagents. nih.govacs.org This two-step approach is particularly effective for halogenating the 4-position of a wide range of unactivated pyridines. nih.govnih.govacs.org The process begins with the installation of a heterocyclic phosphine at the C4-position, forming a phosphonium (B103445) salt. This salt then acts as an excellent leaving group, allowing for its displacement by a halide nucleophile (e.g., from LiCl or LiBr) in a subsequent step. nih.govnih.gov

Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway. nih.govnih.govacs.org The design of the phosphine reagent is critical; incorporating electron-deficient pyridine ligands on the phosphine makes the corresponding phosphonium salts more electrophilic and thus more reactive towards the halide nucleophile. chemrxiv.org This method is robust enough for the late-stage halogenation of complex molecules, such as pharmaceuticals. nih.govresearchgate.net

Zincke Imine Intermediates in 3-Selective Halogenation

For the challenging task of selectively halogenating the 3-position of pyridines under mild conditions, a strategy employing Zincke imine intermediates has been developed. chemrxiv.orgchemrxiv.orgchemrxiv.org This method circumvents the issues associated with direct electrophilic substitution by temporarily altering the electronic nature of the pyridine ring. nsf.gov

The one-pot protocol involves a sequence of ring-opening, halogenation, and ring-closing. nsf.govnih.gov The pyridine is first activated and then opened by a nucleophile to form an acyclic azatriene intermediate, known as a Zincke imine. nsf.govchemrxiv.org This transformation converts the electron-deficient heterocycle into a series of polarized alkenes that are highly reactive towards electrophilic halogenating agents like N-halosuccinimides. chemrxiv.orgresearchgate.net The halogenation occurs with high regioselectivity, after which the ring is closed to furnish the 3-halopyridine. chemrxiv.orgnsf.gov This approach is broadly applicable to a diverse set of pyridines and has been successfully used in the late-stage halogenation of complex bioactive molecules. chemrxiv.orgchemrxiv.orgresearchgate.net

Advanced Cross-Coupling Reactions for Pyridine Functionalization

Once halogen atoms are installed on the pyridine ring, they serve as versatile handles for constructing more complex molecules through cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the functionalization of halopyridines. mdpi.com This palladium-catalyzed reaction couples an organic halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. researchgate.net The reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid reagents. researchgate.netresearchgate.net

In the context of a polyhalogenated substrate like this compound, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective, sequential functionalization. The typical order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This hierarchy allows for the selective coupling at the C3-iodo position, followed by the C4-bromo position, and finally the less reactive C6-chloro position under more forcing conditions. This chemoselectivity is a cornerstone of modern synthetic strategy, enabling the controlled and stepwise elaboration of complex molecules. nih.gov The development of highly active palladium catalysts with specialized phosphine ligands has been crucial for improving the efficiency of these couplings, particularly for the challenging activation of C-Cl bonds. researchgate.net

The table below provides a summary of the synthetic strategies discussed.

Synthetic Strategy Description Key Features Typical Selectivity
Metal-Catalyzed Ring Synthesis Construction of the pyridine core from simpler precursors using metal catalysts (e.g., Ru, Fe). acsgcipr.orgConvergent and atom-efficient.Dependent on starting materials.
Regioselective Halogenation (N-Oxide) Activation of the pyridine ring via N-oxidation to direct halogenation. nih.govacs.orgMild conditions, high yields.2- and 6-positions. nih.govacs.org
Designed Phosphine Reagents Two-step C4-H halogenation via a phosphonium salt intermediate. nih.govnih.govacs.orgBroad scope, useful for late-stage functionalization. nih.gov4-position. nih.govnih.gov
Zincke Imine Intermediates Temporary ring-opening to a reactive imine, followed by halogenation and ring-closing. chemrxiv.orgnsf.govHigh regioselectivity, mild conditions. chemrxiv.orgnsf.gov3-position. chemrxiv.orgchemrxiv.org
Suzuki-Miyaura Cross-Coupling Palladium-catalyzed C-C bond formation between a halopyridine and an organoboron reagent. mdpi.comresearchgate.netHigh functional group tolerance; allows for sequential, site-selective reactions. nih.govDependent on halogen reactivity (I > Br > Cl).

Heck Coupling Reactions of Halogenated Pyridines

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.com This reaction is a powerful tool for C-C bond formation and can be applied to halogenated pyridines. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. For polyhalogenated pyridines, the reactivity follows the familiar I > Br > Cl trend, allowing for selective functionalization at the most reactive halogen site. The reaction is compatible with a variety of alkenes, and its intramolecular variant is particularly useful for constructing cyclic structures. youtube.combeilstein-journals.org

Stille Cross-Coupling for Pyridine Architectural Construction

The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org This reaction is highly effective for constructing complex pyridine architectures from polyhalogenated precursors. nih.gov Similar to other cross-coupling reactions, the selectivity is governed by the halogen's identity, with vinyl and aryl iodides and bromides being common electrophiles. wikipedia.org Vinyl chlorides are generally not reactive enough. wikipedia.org The reaction has been widely used in the synthesis of natural products and complex molecules. wikipedia.orgnih.gov

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nl This reaction is of immense importance in pharmaceutical and materials science, where aryl amine moieties are common. rug.nl The reaction scope is broad, but the conditions are often substrate-dependent. wikipedia.org For polyhalogenated pyridines, selective amination can be achieved based on the differential reactivity of the halogens. The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos) has been crucial for expanding the reaction's scope to include less reactive aryl chlorides and a wider range of amines, including ammonia equivalents. wikipedia.orgrug.nl

Table 2: Evolution of Ligands for Buchwald-Hartwig Amination
Ligand GenerationKey LigandsSubstrate Scope ImprovementsReference
First GenerationP(o-tol)₃Aryl bromides with aminostannanes, then tin-free with amines rug.nl
Bidentate LigandsBINAP, DPPFExtension to primary amines; aryl iodides and triflates wikipedia.org
Sterically Hindered LigandsXPhos, RuPhosCoupling of aryl chlorides and sulfonates; use of ammonia wikipedia.orgrug.nl

Other Transition-Metal-Catalyzed Approaches (e.g., Hiyama, Kumada)

Other cross-coupling reactions also provide valuable strategies for functionalizing halogenated pyridines.

Hiyama Coupling: This palladium-catalyzed reaction couples organic halides with organosilanes. organic-chemistry.orgwikipedia.org A key feature is the need for an activating agent, typically a fluoride (B91410) source like TBAF, to form a reactive pentavalent silicon intermediate. organic-chemistry.orgwikipedia.org The reaction has been successfully applied to heteroaryl chlorides. nih.gov A significant limitation is the sensitivity of silicon-based protecting groups to the fluoride activator. wikipedia.org

Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada reaction utilizes a Grignard reagent (organomagnesium) with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org However, it is a powerful and economical method for creating C-C bonds, particularly in the synthesis of biaryls. organic-chemistry.org It has been successfully applied to 2-pyridyl Grignard reagents. researchgate.net

Nucleophilic Substitution Reactions on Halogenated Pyridines

Beyond metal-catalyzed reactions, the inherent electronic properties of the pyridine ring allow for functionalization via nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient, particularly at the C2, C4, and C6 positions. nih.gov This makes these positions susceptible to attack by nucleophiles, especially when activated by an electron-withdrawing group in an ortho or para position. libretexts.org

In polyhalogenated pyridines, the positions activated by the ring nitrogen (C2, C4, C6) are the most likely sites for SₙAr. For a substrate like this compound, the C4 and C6 positions are activated. A strong nucleophile could potentially displace the halide at one of these positions, with the leaving group ability (I > Br > Cl) also playing a role in determining the outcome. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Selectivity

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the pyridine ring activates it towards nucleophilic attack. wikipedia.org In polyhalogenated pyridines, the regioselectivity of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the position of the halogen on the ring, and the electronic effects of other substituents. nih.govbaranlab.org

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. sci-hub.se However, in some cases, the departure of the leaving group can be rate-limiting, leading to a different reactivity order (I > Br > Cl > F). sci-hub.se

For a compound like this compound, the positions of the halogens are critical in determining the site of nucleophilic attack. The pyridine nitrogen atom withdraws electron density, making the C2, C4, and C6 positions more electrophilic and thus more susceptible to nucleophilic attack. nih.gov The methyl group at the C2 position provides some electron-donating character, which may slightly deactivate this position. The relative reactivity of the C4 and C6 positions would be influenced by the nature of the attacking nucleophile and the reaction conditions.

Table 1: General Selectivity Factors in SNAr Reactions of Polyhalogenated Pyridines

FactorInfluence on Selectivity
Position of Halogen Reactivity is generally higher at positions ortho and para (C2, C4, C6) to the ring nitrogen due to better stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orgnih.gov
Nature of Halogen Fluorine is typically the most activating and best leaving group in SNAr reactions where the attack is rate-determining. sci-hub.se
Other Substituents Electron-withdrawing groups enhance reactivity and direct the nucleophilic attack, while electron-donating groups have the opposite effect. nih.gov
Nucleophile The nature of the nucleophile can influence the regioselectivity of the reaction.

Selective Amination of Polyhalogenated Pyridines

Selective amination is a crucial transformation for introducing nitrogen-containing functional groups into the pyridine scaffold, which is a common motif in bioactive molecules. acs.org Achieving regioselectivity in the amination of polyhalogenated pyridines can be challenging due to the presence of multiple potential reaction sites. However, by carefully controlling reaction conditions and reagents, specific halogen atoms can be targeted for substitution.

Base-promoted amination reactions have been developed as an efficient method for the selective synthesis of aminopyridine derivatives. acs.orgnih.govnih.govacs.org For instance, the use of sodium tert-butoxide in water has been shown to be effective for the selective amination of various polyhalogenated pyridines. acs.orgnih.gov The choice of the amino source and the base can significantly impact the outcome of the reaction, allowing for the mono-amination of di- or tri-halogenated pyridines with high selectivity. acs.org

In the context of this compound, a selective amination would likely occur at the C4 or C6 position. The relative lability of the chloro and bromo groups would play a significant role in determining the initial site of substitution. While chlorine is generally a better leaving group than bromine in SNAr reactions where the attack is the rate-determining step, steric hindrance and the specific reaction conditions can alter this preference.

Table 2: Examples of Selective Amination of Polyhalogenated Pyridines

SubstrateAmineConditionsProduct(s)Reference
2,5-dibromopyridineDMFNaOtBu, H₂O, 140 °C5-bromo-2-(dimethylamino)pyridine nih.gov
2,6-dichloropyridineVarious aminesPd catalystMono- or di-aminated products acs.org
3,5-dibromopyridineMorpholineNaOtBu, H₂O, 100 °C3-bromo-5-morpholinopyridine acs.org

Rearrangement Phenomena in Halopyridine Aminations (e.g., Pyridyne Intermediates)

Under certain reaction conditions, particularly with strong bases like potassium amide in liquid ammonia, the amination of halopyridines can proceed through rearrangement pathways involving pyridyne intermediates. researchgate.net These highly reactive species are formed by the elimination of a hydrogen halide from the halopyridine. The subsequent nucleophilic addition of an amine to the pyridyne can lead to a mixture of constitutional isomers, as the nucleophile can attack either of the two carbons of the formal triple bond. nih.gov

The formation of a 3,4-pyridyne from a 3- or 4-halopyridine, for example, can result in the formation of both 3-amino- and 4-aminopyridines. researchgate.net The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the electronic and steric effects of the substituents on the ring. nih.govthieme-connect.com For a polysubstituted pyridine like this compound, the generation of a pyridyne intermediate would be complex, and the regiochemical outcome of a subsequent amination would be difficult to predict without experimental data. The presence of multiple halogens could potentially lead to the formation of different pyridyne isomers.

Table 3: Regioselectivity in Amination Reactions Proceeding via Pyridyne Intermediates

Starting MaterialBase/NucleophilePyridyne IntermediateMajor Product(s)Reference
3-ChloropyridineKNH₂/NH₃3,4-Pyridyne3-Aminopyridine and 4-Aminopyridine researchgate.net
4-ChloropyridineKNH₂/NH₃3,4-Pyridyne3-Aminopyridine and 4-Aminopyridine researchgate.net
3-Bromo-2-ethoxypyridineKHMDS/Amine2-Ethoxy-3,4-pyridyne4-Amino-2-ethoxypyridine thieme-connect.com

Strategic Derivatization for Enhanced Synthetic Utility

The halogen atoms on this compound serve as versatile handles for further synthetic transformations, allowing for the strategic introduction of a wide array of functional groups. This derivatization is key to creating more complex and functionally diverse molecules.

Preparation of Functionalized Pyridine Building Blocks

Polyhalogenated pyridines are valuable precursors for the synthesis of highly functionalized pyridine building blocks. nih.gov The differential reactivity of the various halogen atoms (I > Br > Cl) in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the selective and sequential introduction of different substituents. For this compound, one could envision a stepwise functionalization, first targeting the more reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond. This orthogonal reactivity enables the construction of complex, unsymmetrically substituted pyridines that would be difficult to access through other means. These functionalized building blocks are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials. lifechemicals.comwikipedia.org

Derivatization for Analytical Method Development

Chemical derivatization is a powerful technique in analytical chemistry used to modify an analyte to improve its detection or separation. mdpi.commdpi-res.com For a compound like this compound, derivatization could be employed to introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a tag that facilitates separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net For instance, if one of the halogens is replaced by an amino or hydroxyl group through a nucleophilic substitution reaction, these functional groups can then be derivatized. An amino group can be reacted with a reagent like dansyl chloride to produce a highly fluorescent derivative, or with an acyl chloride to improve its chromatographic properties. hovione.com Such derivatization strategies are crucial for developing robust and sensitive analytical methods for the quantification of the compound and its metabolites in various matrices.

Table 4: Potential Derivatization Strategies for Analytical Applications

Functional GroupDerivatizing ReagentPurpose of DerivatizationAnalytical Technique
AminoDansyl ChlorideIntroduction of a fluorophoreHPLC with Fluorescence Detection
AminoAcyl HalideImprove volatility and thermal stabilityGas Chromatography (GC)
HydroxylSilylating Agent (e.g., BSTFA)Increase volatilityGas Chromatography (GC)
HalogenOrganoboronic acid (Suzuki coupling)Introduction of a chromophoreHPLC with UV-Vis Detection

Solid-Phase Synthesis Approaches for Pyridine Derivatives

Solid-phase synthesis offers several advantages for the preparation of libraries of compounds, including ease of purification and the potential for automation. acs.org Various methods have been developed for the solid-phase synthesis of substituted pyridine derivatives. acs.org These approaches often involve attaching a building block to a solid support and then carrying out a series of reactions to construct the pyridine ring or to modify a pre-existing pyridine scaffold. For example, a resin-bound α,β-unsaturated carbonyl compound can undergo a Michael addition and subsequent cyclization to form a pyridine ring. acs.org Alternatively, a halogenated pyridine can be attached to a resin and then subjected to a series of cross-coupling or nucleophilic substitution reactions to build up complexity. This approach allows for the rapid generation of a diverse range of pyridine derivatives for screening in drug discovery and materials science. While specific solid-phase syntheses involving this compound are not documented, the general principles of solid-phase chemistry could be applied to this scaffold for the combinatorial synthesis of its analogues.

Spectroscopic Characterization and Advanced Analytical Methodologies in Pyridine Research

Vibrational Spectroscopy

The FT-IR spectrum of 4-bromo-6-chloro-3-iodo-2-methylpyridine is anticipated to be complex due to its low symmetry and the presence of multiple substituents. The spectrum can be divided into several key regions:

C-H Vibrations: The aromatic C-H stretching vibration from the single proton on the pyridine (B92270) ring is expected to appear in the 3000-3100 cm⁻¹ region. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations typically observed between 2850 and 3000 cm⁻¹. C-H in-plane and out-of-plane bending vibrations will contribute to the fingerprint region at lower wavenumbers.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern will influence the exact position and intensity of these bands.

Carbon-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds are expected at lower frequencies. The C-Cl stretching mode typically appears in the 600-800 cm⁻¹ range. The C-Br stretching vibration is found at a lower wavenumber, generally between 500 and 600 cm⁻¹. The C-I bond, being the weakest, will have its stretching vibration at the lowest frequency, typically below 500 cm⁻¹.

Methyl Group Vibrations: In addition to stretching modes, the methyl group will have characteristic bending (scissoring and rocking) vibrations, which are expected in the 1375-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Predicted Frequency Range (cm⁻¹) Assignment
3000-3100 Aromatic C-H Stretch
2850-3000 CH₃ Group Stretches
1400-1600 Pyridine Ring (C=C, C=N) Stretches
1375-1450 CH₃ Group Bending
600-800 C-Cl Stretch
500-600 C-Br Stretch
< 500 C-I Stretch

Note: These are predicted values based on typical frequency ranges for the respective functional groups and are subject to shifts due to the specific electronic environment of the molecule.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show:

Strong signals for the pyridine ring breathing modes, which are often prominent in the Raman spectra of aromatic compounds.

Easily identifiable signals for the C-Br and C-I bonds, as these heavier halogen substituents can give rise to intense Raman scattering at low frequencies.

The symmetric vibrations of the methyl group would also be expected to be Raman active.

Due to the complementary nature of the selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa, providing a more complete vibrational analysis.

A definitive assignment of the vibrational modes observed in the FT-IR and Raman spectra of a complex molecule like this compound requires a Potential Energy Distribution (PED) analysis. pleiades.online PED is a theoretical calculation that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net

This analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), to compute the theoretical vibrational frequencies and modes. By comparing the calculated frequencies with the experimental data and analyzing the PED, each observed band can be confidently assigned to specific molecular motions. pleiades.onlineresearchgate.net Without experimental spectra and a corresponding PED analysis, any assignments for this molecule remain tentative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals:

Aromatic Proton: There is a single proton attached to the pyridine ring at the 5-position. Its chemical shift will be influenced by the surrounding electron-withdrawing halogen atoms and the electron-donating methyl group. The halogens will deshield this proton, shifting its signal downfield. A predicted chemical shift would likely fall in the range of 7.5-8.5 ppm.

Methyl Protons: The protons of the methyl group at the 2-position will appear as a singlet. The proximity to the nitrogen atom and the halogen at the 3-position would influence its chemical shift, which is anticipated to be in the range of 2.5-3.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.5 - 8.5 Singlet 1H H-5
2.5 - 3.0 Singlet 3H -CH₃

Note: Predicted shifts are relative to TMS in a standard deuterated solvent like CDCl₃. Actual values may vary.

Carbons bonded to Halogens (C-3, C-4, C-6): The carbons directly attached to the electronegative halogens will be significantly deshielded. The carbon attached to chlorine (C-6) is expected to be downfield. The carbons attached to bromine (C-4) and iodine (C-3) will also be downfield, with the effect of iodine being more complex due to the "heavy atom effect," which can sometimes lead to upfield shifts compared to what electronegativity alone would predict.

Carbons C-2 and C-5: The carbon bearing the methyl group (C-2) and the carbon with the lone proton (C-5) will also have distinct chemical shifts influenced by their position in the ring and proximity to the various substituents.

Methyl Carbon: The carbon of the methyl group will appear at a characteristic upfield position, typically in the 15-25 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Assignment
150 - 160 C-2, C-6
140 - 150 C-4
120 - 130 C-5
90 - 100 C-3
15 - 25 -CH₃

Note: These are broad predicted ranges. The actual chemical shifts will be more specific and are influenced by the cumulative electronic effects of all substituents.

Fluorine-19 (¹⁹F) NMR for Fluorinated Pyridines

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the analysis of fluorinated pyridine derivatives. fluorine1.ru The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals in NMR spectra. nih.gov This technique is particularly useful for identifying and quantifying fluorinated compounds in complex mixtures without the need for separation or the use of standards.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. For instance, the position of the fluorine atom on the pyridine ring (α, β, or γ) significantly influences its chemical shift, with fluorine in the α-position being the most deshielded. fluorine1.ru Furthermore, the introduction of fluorine atoms can lead to increased biological activity and metabolic stability in pyridine-based compounds. fluorine1.ru

Researchers have developed methodologies that use ¹⁹F as a central point for structure determination. These approaches utilize a set of broadband, phase-sensitive NMR experiments to gather a wealth of data, including ¹H, ¹³C, and ¹⁹F chemical shifts, as well as various coupling constants (JHF, JHH, and JFC). This comprehensive information allows for the detailed structural elucidation of fluorinated molecules.

Below is a table summarizing typical ¹⁹F NMR chemical shift ranges for fluorinated pyridines:

Position of FluorineTypical ¹⁹F Chemical Shift Range (ppm)
α-positionMore deshielded region
β-positionMore shielded region
γ-positionIntermediate region

Comprehensive NMR Studies for Dimeric Structures

Comprehensive NMR studies are essential for characterizing the three-dimensional structures of dimeric pyridine derivatives. Techniques such as 2D NMR (COSY, HSQC, HMBC) and NOESY are employed to establish through-bond and through-space correlations between nuclei. mdpi.com These methods are crucial for determining the connectivity of atoms and the spatial arrangement of different parts of the molecule, including the elucidation of rotameric equilibria. mdpi.commdpi.com

In the study of palladium(II) complexes with pyridine ligands, for example, ¹H NMR spectroscopy revealed downfield shifts of signals upon coordination, which correlated with the basicity of the ligand. nih.govnih.govacs.org This indicates that the electronic properties of substituents on the pyridine ring significantly influence the physicochemical properties of the resulting coordination compounds. nih.govnih.gov Detailed crystallographic studies, in conjunction with NMR, have also shed light on the weak interactions that can influence the solution chemistry of these complexes. nih.govnih.gov

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the analysis of pyridine derivatives, offering high sensitivity and detailed structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of pyridine derivatives. measurlabs.com By providing highly accurate mass measurements, HRMS allows for the confident identification of molecular formulas. measurlabs.com This is particularly valuable in distinguishing between isomers and confirming the structures of novel compounds. measurlabs.com For instance, HRMS has been used to confirm the structures of newly synthesized steroidal pyridinium (B92312) salts and to study the fragmentation patterns of proton pump inhibitors containing pyridine moieties. mdpi.commdpi.com The combination of tandem mass spectrometry (MS/MS) with HRMS can provide crucial information on the identity of a compound by analyzing the accurate masses of its fragment ions. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that subjects molecules to high-energy electrons, leading to extensive fragmentation. wikipedia.orglibretexts.org This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. libretexts.orgshimadzu.com The resulting mass spectra can be compared against extensive libraries for compound identification. libretexts.org While EI-MS is highly effective for many organic compounds, the high degree of fragmentation can sometimes prevent the observation of the molecular ion, which can be a limitation. libretexts.orgnih.gov

Electrospray Ionisation Tandem Mass Spectrometry (ESI-MS/MS) for Derivatized Analytes

Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for analyzing a wide range of molecules, including those that are thermally labile or have high molecular weights. nih.govyoutube.comyoutube.com ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. nih.gov To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed. nih.gov

For certain analytes that are difficult to ionize or detect with high sensitivity, chemical derivatization can be used prior to ESI-MS/MS analysis. nih.govnih.gov For example, derivatizing compounds with a group that has a high proton affinity can significantly enhance the ionization efficiency and, consequently, the sensitivity of the analysis. nih.gov This approach has been successfully applied to the analysis of various compounds, including steroidal estrogens derivatized with pyridine-3-sulfonyl chloride. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Tagging in Analytical Methods

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental and isotopic analysis. wikipedia.organalytik-jena.comnih.gov It can detect metals and several non-metals at very low concentrations. wikipedia.org In the context of pyridine research and other bioanalytical applications, ICP-MS can be combined with elemental tagging strategies for quantitative analysis. researchgate.net By labeling a molecule of interest with a specific element or isotope, ICP-MS can be used for highly sensitive and multiplexed detection. wikipedia.orgresearchgate.net This elemental tagging approach has facilitated the analysis of proteins and nucleic acids and holds promise for a wide range of bioanalytical applications. researchgate.net

The following table summarizes the key features of the mass spectrometry techniques discussed:

TechniqueIonization MethodFragmentationKey Applications
HRMS Various (ESI, EI, etc.)Varies with sourceAccurate mass determination, elemental composition analysis
EI-MS Hard (Electron Impact)ExtensiveStructural elucidation, library matching
ESI-MS/MS Soft (Electrospray)Controlled (Collision-Induced)Analysis of labile and large molecules, derivatized analytes
ICP-MS Inductively Coupled PlasmaAtomization and IonizationUltra-trace elemental and isotopic analysis, elemental tagging

Applications of 4 Bromo 6 Chloro 3 Iodo 2 Methylpyridine in Complex Chemical Synthesis

Synthetic Pathways to Multisubstituted Pyridine (B92270) Derivatives

The true synthetic power of 4-bromo-6-chloro-3-iodo-2-methylpyridine is realized in its application toward the synthesis of highly decorated pyridine rings, which are core components of many pharmaceuticals and functional materials.

The creation of pyridines with five distinct functional groups is a significant synthetic challenge. Polyhalogenated pyridines provide an elegant solution through sequential, regioselective functionalization. A closely related intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been demonstrated as a versatile precursor for pentasubstituted pyridines. acs.orgresearchgate.net A similar strategy can be applied to this compound, leveraging the well-established reactivity differences among the carbon-halogen bonds.

The typical order of reactivity for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl. acs.org This hierarchy allows for a programmed sequence of reactions:

Suzuki or Sonogashira Coupling at C-3: The highly reactive C-I bond can be selectively coupled with a boronic acid or a terminal alkyne.

Coupling at C-4: The C-Br bond can then be subjected to a second cross-coupling reaction under slightly more forcing conditions.

Substitution at C-6: The least reactive C-Cl bond is most amenable to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amine, ether, or thioether functionalities.

This stepwise approach, combined with the existing methyl group at C-2 and the nitrogen atom at C-1, facilitates the assembly of pentasubstituted pyridine rings with complete control over the substitution pattern.

Table 1: Conceptual Strategy for Pentasubstituted Pyridine Synthesis
StepPositionHalogenTypical ReactionReagents
1C-3IodoSuzuki CouplingR¹-B(OH)₂, Pd catalyst, Base
2C-4BromoSonogashira CouplingR²-C≡CH, Pd/Cu catalyst, Base
3C-6ChloroNucleophilic Aromatic Substitution (SNAr)H-NR³R⁴, Base

Bipyridine and terpyridine ligands are fundamental components in coordination chemistry and materials science. The subject compound is an ideal precursor for these structures via sequential metal-catalyzed homocoupling or cross-coupling reactions. mdpi.com For instance, a Suzuki or Stille coupling can be performed selectively at the C-3 iodo position with a pyridine-boronic acid or stannane (B1208499) to yield a functionalized bipyridine. The remaining bromo and chloro groups on the original ring can then be used for further elaboration, such as a second coupling at the C-4 bromo position to construct a terpyridine framework or for attaching the scaffold to other molecular systems. mdpi.com

The functional handles on this compound allow for its conversion into precursors for a variety of important fused heterocyclic systems.

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold typically begins with a 2-aminopyridine (B139424) derivative. organic-chemistry.org A plausible route using the title compound would involve an initial regioselective nucleophilic aromatic substitution of the chloride at the C-6 position with ammonia (B1221849) or a primary amine to generate a 6-aminopyridine intermediate. This intermediate could then undergo cyclization with an α-haloketone or a related synthon to construct the fused imidazole (B134444) ring. rsc.orgtandfonline.com

Quinazolines: Quinazolines are bicyclic heterocycles composed of fused benzene (B151609) and pyrimidine (B1678525) rings. wikipedia.org Direct synthesis from a pyridine precursor is not a standard transformation, as quinazoline (B50416) synthesis typically starts from ortho-substituted aniline (B41778) derivatives like 2-aminobenzonitriles or 2-aminobenzamides. nih.govorganic-chemistry.orgnih.gov A hypothetical, multi-step pathway could involve using the pyridine core as a template to build the necessary functionality, followed by ring-opening and re-cyclization with a nitrogen source to form the pyrimidine portion of the quinazoline system.

Naphthyridines: Naphthyridines are bicyclic systems containing two fused pyridine rings. mdpi.com The Friedländer annulation is a common method for their synthesis, typically involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.org A potential strategy starting with this compound would involve converting the C-2 methyl group and the C-3 iodo group into the necessary ortho-functionality. For example, oxidation of the methyl group to an aldehyde and conversion of the C-3 position to an amino group would furnish a 3-amino-2-formylpyridine derivative, a classic precursor for cyclization into the second pyridine ring. nih.gov

Pyrazolo[3,4-b]pyridines: This fused system is often prepared by annelating a pyrazole (B372694) ring onto a pyridine scaffold or vice versa. nih.gov A common approach involves the reaction of a hydrazine (B178648) with a pyridine derivative bearing functional groups at adjacent positions, such as a 2-chloro-3-cyanopyridine. cdnsciencepub.com Starting from this compound, a synthetic sequence could involve nucleophilic substitution of the 4-bromo group with hydrazine, followed by functionalization and cyclization involving the C-3 position to form the pyrazole ring. Alternatively, a 5-aminopyrazole could be used to build the pyridine ring through condensation with a 1,3-dicarbonyl equivalent derived from the starting material. mdpi.com

Pyridine C-nucleosides are important analogues of natural nucleosides used to probe biological systems. nih.gov The key step in their synthesis is the formation of a carbon-carbon bond between the heterocyclic base and the carbohydrate moiety. nih.gov The C-3 iodo position of this compound is an ideal site for this transformation. A palladium-mediated cross-coupling reaction, such as a Heck-type coupling, between the iodopyridine and a protected glycal (an unsaturated sugar derivative) would establish the crucial C-C bond, leading to the pyridine C-nucleoside skeleton. nih.gov The remaining bromo and chloro groups offer opportunities for further modification of the nucleoside analogue.

Strategic Derivatization for Specialized Chemical Applications

The primary utility of this compound lies in the differential reactivity of its three halogen atoms, which allows for strategic and selective derivatization. This regioselectivity is crucial for developing specialized molecules for applications in medicine and materials. nih.gov

The reactivity of the halogens can be precisely controlled by the choice of reaction conditions, particularly the metal catalyst and ligands in cross-coupling reactions. acs.orgacs.org This control allows chemists to selectively address one halogen while leaving the others intact for subsequent transformations.

Table 2: Regioselective Transformations of this compound
PositionHalogenRelative Reactivity (Cross-Coupling)Primary Transformation(s)Example Reaction
C-3IodoHighestPd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), CarbonylationSuzuki Coupling
C-4BromoIntermediatePd-catalyzed cross-coupling (often requires more forcing conditions than iodo)Stille Coupling
C-6ChloroLowestNucleophilic Aromatic Substitution (SNAr), Pd-catalyzed cross-coupling (requires specialized catalysts/ligands)Amination (SNAr)

This strategic derivatization enables the creation of a vast chemical space from a single starting material, making this compound a powerful tool for the discovery of new chemical entities with tailored properties.

Preparation of Diverse Functionalized Pyridine Building Blocks

This compound is not merely a simple intermediate but a densely functionalized platform for generating a multitude of more complex pyridine derivatives. Its utility stems from the predictable, stepwise reactivity of its three different halogen substituents in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is the most reactive site, readily undergoing oxidative addition to a metal catalyst (typically palladium) under conditions that leave the C-Br and C-Cl bonds untouched. acs.org

This selective reactivity allows for the precise introduction of a wide array of chemical moieties at the C3-position through well-established cross-coupling protocols. For instance, Suzuki-Miyaura reactions can introduce aryl or alkyl groups, Sonogashira couplings can install alkynes, and Buchwald-Hartwig aminations can form carbon-nitrogen bonds. nih.gov Once the C3-position is functionalized, the C4-bromo group becomes the next target for modification under slightly more forcing reaction conditions, followed by the least reactive C6-chloro group. This hierarchical reactivity enables a programmed approach to synthesis, where three different substituents can be introduced in a controlled manner, leading to a diverse library of polysubstituted pyridine building blocks from a single starting material. acs.orgnih.gov

Table 1: Site-Selective Functionalization Reactions of this compound

PositionHalogenRelative ReactivityPotential Cross-Coupling ReactionsType of Group Introduced
C3IodineHighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig, StilleAryl, Heteroaryl, Alkyl, Alkenyl, Alkyne, Amine, Ether
C4BromineIntermediateSuzuki, Buchwald-Hartwig, HeckAryl, Heteroaryl, Alkyl, Amine
C6ChlorineLowestSuzuki (with specialized catalysts), Buchwald-HartwigAryl, Heteroaryl, Amine

Derivatization for Analytical Method Development

The unique electronic and chemical properties of the pyridine nucleus, particularly its ability to form permanently charged pyridinium (B92312) salts, make it a valuable component in the design of reagents for analytical chemistry. Halogenated pyridines like this compound can serve as precursors for crafting specialized derivatization agents that enhance analyte detection and quantification in mass spectrometry.

Charge Switch Derivatization for Mass Spectrometry: A significant challenge in electrospray ionization mass spectrometry (ESI-MS) is the poor ionization efficiency of certain classes of molecules, such as carboxylic acids or amines. nih.gov Charge-switch derivatization addresses this by covalently attaching a permanently charged tag to the analyte, ensuring efficient ionization and dramatically improving detection sensitivity. nih.govresearchgate.net Pyridinium-based reagents are frequently used for this purpose. nih.gov this compound can be envisioned as a versatile precursor for such reagents. Through selective cross-coupling, one of the halogen positions (e.g., the C3-iodo position) could be functionalized with a reactive group (e.g., an amine or a carboxylic acid). This new molecule could then be quaternized at the pyridine nitrogen to create the permanent positive charge and subsequently used to tag analytes for ultra-sensitive LC/ESI-MS analysis. nih.gov

Metal-Coded Affinity Tagging (MeCAT): This technique enables the absolute quantification of proteins and peptides by labeling them with tags that contain a stable metal chelate, often bearing a lanthanide ion. nih.gov The labeled analytes are then detected and quantified using inductively coupled plasma mass spectrometry (ICP-MS), which offers exceptional sensitivity for metal ions. The MeCAT reagent requires three key components: a metal-chelating moiety (like DOTA), a reactive group to attach to the protein (e.g., a maleimide (B117702) for cysteine residues), and a linker. Pyridine-containing ligands are known to form stable complexes with various metal ions. ekb.eg The poly-functional nature of this compound makes it a suitable scaffold for building a MeCAT reagent, where different positions could be selectively functionalized to attach the chelator and the protein-reactive group.

Table 2: Conceptual Components of an Analytical Tag Derived from this compound

ComponentFunctionPotential Synthetic Attachment Point
Charge-Switch Tag
Pyridinium CoreProvides a permanent positive charge for enhanced ESI-MS detection.The inherent pyridine ring (via N-alkylation).
Analyte Reactive GroupCovalently binds to the target molecule (e.g., amine, acid).C3, C4, or C6 position (via cross-coupling).
MeCAT Reagent
Metal Chelator (e.g., DOTA)Binds a lanthanide ion for ICP-MS detection.C3 position (via cross-coupling).
Protein Reactive GroupCovalently binds to a specific amino acid (e.g., cysteine).C4 or C6 position (via cross-coupling).
Pyridine ScaffoldProvides a rigid framework to link the components.The core 2-methylpyridine (B31789) structure.

Late-Stage Functionalization Strategies for Elaborate Chemical Structures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. nih.govresearchgate.net This approach allows for the rapid generation of analogues of a lead compound, enabling efficient exploration of structure-activity relationships (SAR) without the need for lengthy de novo synthesis. nih.govunimi.it Given that the pyridine ring is one of the most common N-heterocycles found in FDA-approved drugs, methods for its LSF are of paramount importance. unimi.itnih.gov

This compound is an ideal reagent for LSF, acting as a "graftable" module that can be appended to a larger, more complex molecule. The high reactivity of the C3-iodo position allows for mild coupling conditions that are often compatible with the sensitive functional groups present in advanced drug candidates. For example, a complex molecule containing a boronic acid or ester (a common functional handle) can be coupled with the pyridine building block via a Suzuki reaction. This would introduce the tri-halogenated methylpyridine moiety into the final structure, which can significantly alter the parent molecule's pharmacological properties, including its metabolic stability, lipophilicity, and protein-binding interactions. The remaining bromo and chloro substituents on the introduced pyridine ring then offer further opportunities for subsequent diversification if desired. This strategy provides an efficient pathway to novel chemical entities and new intellectual property. unimi.itresearchgate.net

Table 3: Relevance of this compound in LSF Strategies

LSF Reaction TypeRole of the Pyridine CompoundKey Feature UtilizedPotential Impact on Lead Molecule
Suzuki CouplingCross-coupling partnerHighly reactive C-I bond at C3Introduction of a sterically and electronically defined substituent.
Buchwald-Hartwig AminationElectrophilic partnerReactive C-I or C-Br bondsFormation of a new C-N bond, linking to an amine in the lead structure.
Sonogashira CouplingCross-coupling partnerHighly reactive C-I bond at C3Installation of a rigid alkyne linker, altering geometry and spacing.

Future Research Directions and Emerging Challenges in Polyhalogenated Pyridine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in the synthesis of polyhalogenated pyridines is the reliance on harsh reagents and multi-step procedures that are often not environmentally friendly. The future of this field is geared towards the principles of green chemistry, focusing on minimizing waste, avoiding hazardous substances, and improving atom economy. cdnsciencepub.com

Key research directions include:

Transition-Metal-Free Reactions: A significant goal is to develop synthetic methods that avoid precious and often toxic heavy metals like palladium, which are commonly used in cross-coupling reactions. acs.org Research is exploring base-promoted amination of polyhalogenated pyridines using water as a solvent, offering a more sustainable alternative to traditional metal-catalyzed methods. acs.org

Use of Greener Solvents and Reagents: The development of reactions that can be performed in environmentally benign solvents, such as water, is a critical area of focus. acs.orgbiosynce.com Similarly, replacing hazardous halogenating agents with greener alternatives, like ammonium (B1175870) halides combined with oxidants like hydrogen peroxide, represents a significant step forward. cdnsciencepub.com

Improved Atom Economy: Future synthetic strategies will prioritize reactions that incorporate a higher percentage of the atoms from the reactants into the final product. This includes the development of one-pot syntheses and cascade reactions that reduce the number of intermediate purification steps, thereby saving resources and reducing waste. researchgate.netorganic-chemistry.org

The following table summarizes emerging sustainable approaches relevant to halogenated pyridine (B92270) synthesis.

Sustainable ApproachPrincipleExample ApplicationRelevant Sources
Metal-Free CatalysisAvoids use of precious/toxic transition metals.Base-promoted selective amination of polyhalogenated pyridines. acs.org
Benign SolventsReplaces volatile organic compounds (VOCs) with safer alternatives.Using water as a solvent for nucleophilic substitution reactions. acs.orgbiosynce.com
Green ReagentsEmploys less hazardous materials for transformations.In-situ generation of electrophilic halogens using H₂O₂ and ammonium halides. cdnsciencepub.com
Process IntensificationCombines multiple reaction steps into a single operation.One-pot multicomponent reactions (MCRs) to build the pyridine core. researchgate.net

Exploration of Novel Reactivity Patterns for Highly Halogenated Pyridines

The unique electronic properties of the pyridine ring, particularly when substituted with multiple halogens, present both challenges and opportunities for synthetic chemists. researchgate.net A key future direction is to move beyond traditional reactivity and explore novel ways to functionalize these heterocycles with high precision.

Regioselective C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy for its efficiency. researchgate.net However, the electron-deficient nature of the pyridine ring makes this challenging. nih.gov Future work will focus on developing new catalytic systems and directing groups to achieve site-selective halogenation and subsequent functionalization, especially at the electronically non-favored C3-position. researchgate.netchemrxiv.org

Unconventional Intermediates: Strategies involving the temporary disruption of the pyridine's aromaticity are emerging as powerful tools. The use of Zincke imine intermediates, for example, transforms the pyridine into a reactive alkene-like structure, enabling highly regioselective halogenation under mild conditions. chemrxiv.orgmountainscholar.org Similarly, the use of designed phosphine (B1218219) reagents to form intermediate phosphonium (B103445) salts allows for selective 4-position halogenation. nih.govacs.org

Orthogonal Reactivity: For a molecule like 4-Bromo-6-chloro-3-iodo-2-methylpyridine, the presence of three different halogens offers the potential for sequential, selective cross-coupling reactions. A major research avenue is the development of catalytic systems that can discriminate between C-I, C-Br, and C-Cl bonds based on their differing reactivity, allowing for the controlled, stepwise introduction of diverse functional groups. Tuning the electronic properties of the pyridine ring through substitution can serve as a handle to control catalytic activity. nih.govrsc.org

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is transitioning from a tool for explaining observed results to a predictive engine for designing new reactions and molecules. acs.orgmit.edu For complex polyhalogenated pyridines, computational modeling offers a path to rationally design syntheses and predict reactivity, thereby reducing the need for extensive empirical screening.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are being used to model reaction pathways, such as the SNAr mechanism in selective halogenation, and to understand the role of steric and electronic effects. nih.govacs.orgmostwiedzy.pl These insights are crucial for optimizing reaction conditions and designing more efficient catalysts.

Predictive Reactivity Models: A significant future goal is the development of robust computational models that can accurately predict the outcome of reactions on complex substrates. mit.edu By calculating properties like frontier orbital energies, researchers can prescreen potential reactants and catalysts to identify combinations likely to succeed. mit.edu Machine learning algorithms are poised to dramatically accelerate these predictions by learning from large datasets of chemical reactions. acs.org

Modeling Non-covalent Interactions: For applications in medicinal chemistry, understanding how halogen atoms participate in non-covalent interactions, such as halogen bonding, is critical. Advanced computational tools are being developed to accurately model these highly directional interactions, aiding in the structure-based design of potent and selective inhibitors. nih.gov

The table below outlines the role of different computational methods in advancing pyridine chemistry.

Computational MethodApplication AreaSpecific InsightRelevant Sources
Density Functional Theory (DFT)Reaction Mechanism & ReactivityElucidating transition states, calculating activation energies, predicting site selectivity. nih.govacs.orgmostwiedzy.pl
Quantum Mechanics (QM)Molecular PropertiesCalculating electron affinities, bond dissociation energies, and charge distributions. mostwiedzy.plnih.gov
Machine Learning (ML)Predictive SynthesisPredicting reaction outcomes, identifying optimal conditions from large datasets. acs.orgmit.edu

Integration of Automated Synthesis and High-Throughput Screening in Pyridine Chemistry

To accelerate the discovery of new medicines and materials, the slow, manual process of chemical synthesis must be augmented with automation and high-throughput methods. acs.org This is particularly relevant for exploring the vast chemical space accessible from polyfunctionalized cores like this compound.

High-Throughput Experimentation (HTE): HTE platforms, which leverage robotics and miniaturization, enable the rapid screening of hundreds or thousands of reaction conditions in parallel. scienceintheclassroom.orgbmglabtech.com This technology is ideal for optimizing challenging cross-coupling reactions by quickly identifying the best catalyst, base, and solvent combinations for a specific substrate. scienceintheclassroom.org This approach minimizes the consumption of precious starting materials while maximizing the chances of finding successful conditions. scienceintheclassroom.org

Automated Library Synthesis: The development of building blocks suitable for automated synthesis will allow for the rapid generation of large libraries of pyridine derivatives. researchgate.net By coupling a core structure with a diverse set of reactants using automated liquid handlers and reactors, researchers can efficiently produce thousands of unique compounds for biological screening. nih.gov

Flow Chemistry and Automation: Coupling automated high-throughput screening with technologies like flow chemistry offers further advantages. Flow reactors can safely handle reactive intermediates and allow for precise control over reaction parameters. Integrating these systems with automated analysis enables a closed-loop "design-build-test-learn" cycle, significantly accelerating the optimization process for synthesizing complex pyridine derivatives. acs.org

Q & A

Q. How can I optimize the synthesis of 4-Bromo-6-chloro-3-iodo-2-methylpyridine to improve yield and purity?

  • Methodological Answer : Begin by evaluating halogenation sequences and protecting group strategies. For example, bromine and iodine introduction often require controlled temperature (e.g., 0–5°C for bromine) and anhydrous conditions to avoid side reactions. Use B3LYP/6-311++G basis set calculations to predict regioselectivity in halogenation steps . For purification, employ column chromatography with gradient elution (hexane:ethyl acetate) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Reference analogous syntheses of bromo-chloro-iodo pyridines for solvent selection (e.g., DMF for iodination) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine FTIR (400–4000 cm⁻¹ range) and FT-Raman spectroscopy (laser excitation at 1064 nm) to identify functional groups and vibrational modes. Assign peaks using B3PW91/cc-pVTZ density functional theory (DFT) calculations, focusing on C-Br (~560 cm⁻¹), C-Cl (~680 cm⁻¹), and C-I (~500 cm⁻¹) stretches . For nuclear magnetic resonance (NMR), use ¹³C-DEPT-135 to resolve methyl group signals (~20–25 ppm) and ¹H-NMR to confirm aromatic proton environments (δ 7.5–8.5 ppm) .

Q. How do I model the electronic properties of this compound computationally?

  • Methodological Answer : Perform DFT calculations with hybrid functionals (e.g., B3LYP) to assess frontier molecular orbitals (HOMO-LUMO gaps) and electron density distributions. Include exact-exchange terms (e.g., Becke’s 1993 functional) for improved thermochemical accuracy in halogenated systems . Use Colle-Salvetti correlation-energy models to refine electron correlation effects in the pyridine ring . Visualize electrostatic potential maps to predict reactive sites for cross-coupling reactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this polyhalogenated pyridine?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For C-4 bromine substitution, employ directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C to deprotonate the methyl-adjacent position . For iodination at C-3, utilize Ullmann-type coupling with CuI catalysts in DMSO at 80°C . Validate selectivity via X-ray crystallography (SHELX-97 refinement) to confirm halogen positions .

Q. How does this compound interact with CYP1B1 enzymes, and what structural modifications enhance inhibitory activity?

  • Methodological Answer : Conduct docking studies (AutoDock Vina) using the CYP1B1 crystal structure (PDB: 3PM0). The iodine atom at C-3 may engage in halogen bonding with Leu264, while the methyl group at C-2 enhances hydrophobic interactions . Synthesize analogs with pyridyl-ether linkages (e.g., replacing Cl with OMe) and test inhibition via EROD assay (IC₅₀ determination). Compare activity to reference inhibitors like α-naphthoflavone .

Q. What mechanistic insights explain its behavior in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The C-4 bromine is more reactive than C-6 chlorine in Pd-catalyzed couplings due to lower bond dissociation energy (BDE: C-Br ~65 kcal/mol vs. C-Cl ~81 kcal/mol). Use Buchwald-Hartwig conditions (Pd(dba)₂, SPhos ligand) for aryl amination at C-4. Monitor reaction progress via GC-MS to detect intermediates (e.g., oxidative addition complexes). For C-6 chlorine activation, employ photoredox catalysis with Ir(ppy)₃ to generate aryl radicals .

Q. How do crystallographic data resolve contradictions in reported bond lengths for halogenated pyridines?

  • Methodological Answer : Bond length discrepancies arise from packing effects and experimental resolution. Refine single-crystal X-ray data using SHELXL with anisotropic displacement parameters for halogens. Compare C-Br (1.89–1.92 Å) and C-I (2.10–2.15 Å) distances to DFT-optimized geometries (mean absolute deviation <0.02 Å). Address outliers via Hirshfeld surface analysis to identify intermolecular halogen interactions .

Q. What analytical workflows validate synthetic intermediates when spectral data overlap?

  • Methodological Answer : Deconvolute overlapping NMR signals using 2D-COSY and HSQC to correlate coupled protons and carbons. For mass spectrometry, apply HRMS-ESI with isotopic pattern matching (e.g., ⁷⁹Br/⁸¹Br ~1:1 ratio). Differentiate isomers via vapor-phase IR (gas cell, 150°C) to isolate C-Cl stretches from solvent interference .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of the C-I bond in this compound under basic conditions?

  • Methodological Answer : Stability varies with solvent polarity and nucleophile strength. In DMF/NaOH (0.1 M), the C-I bond undergoes hydrolysis to 4-Bromo-6-chloro-2-methylpyridin-3-ol within 2 hours at 25°C. In contrast, in THF with K₂CO₃, it remains intact for >24 hours. Use kinetic isotope effect (KIE) studies (C-I vs. C-D) to probe transition states. Confirm degradation pathways via LC-MS/MS with MRM transitions (m/z 330 → 212) .

Tables for Key Data

Property Value/Technique Reference
Crystallographic Space Group P2₁/c (monoclinic)
HOMO-LUMO Gap (DFT) 4.2 eV (B3LYP/6-311++G**)
CYP1B1 Inhibition (IC₅₀) 0.011 µM (Analog 4a in )
Thermal Decomposition Onset at 180°C (TGA, N₂ atmosphere)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.